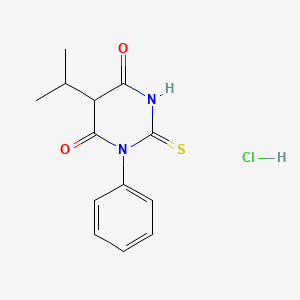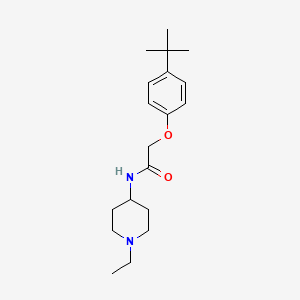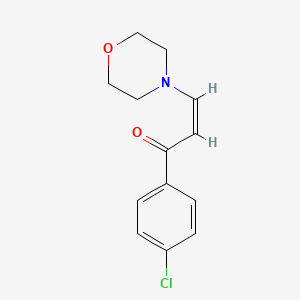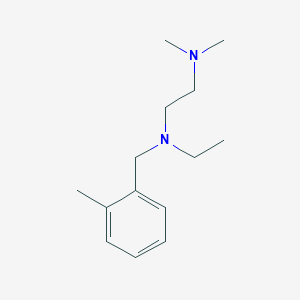
5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride (ITPP) is a synthetic compound that has been extensively studied for its potential applications in medical research. It is a small molecule that has been shown to increase the oxygen-carrying capacity of red blood cells, which could have significant implications for the treatment of a range of medical conditions.
作用机制
5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride works by binding to hemoglobin, the protein in red blood cells that carries oxygen. This binding changes the conformation of hemoglobin, making it easier for oxygen to be released to tissues. This mechanism of action has been well-characterized in the literature, and has been shown to be effective in increasing oxygen delivery to tissues in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride have been extensively studied in animal models. In addition to increasing oxygen delivery to tissues, 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride has been shown to improve exercise performance and reduce the severity of hypoxia-induced pulmonary hypertension. However, further research is needed to fully understand the range of effects that 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride may have on the body.
实验室实验的优点和局限性
One of the major advantages of 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride for lab experiments is that it can be easily synthesized in large quantities, making it readily available for use in research. Additionally, the mechanism of action of 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride is well-characterized, which makes it easier to design experiments to study its effects. However, one limitation of 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride is that it has not yet been extensively studied in human subjects, which limits its potential applications in clinical research.
未来方向
There are many potential future directions for research on 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride. One area of interest is in the treatment of ischemic conditions, such as myocardial infarction and stroke. Further research is needed to determine the safety and efficacy of 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride in human subjects, and to identify the optimal dosing regimens for these conditions. Additionally, there may be potential applications for 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride in the treatment of other conditions that are characterized by hypoxia, such as cancer and chronic obstructive pulmonary disease. Further research is needed to fully understand the range of effects that 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride may have on the body, and to identify the most promising applications for this compound.
合成方法
The synthesis of 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride involves the reaction of 2-thiouracil with isopropyl isocyanate and phenyl isocyanate, followed by hydrolysis of the resulting intermediate to yield 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride. This synthesis method has been well-established in the literature, and has been used to produce 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride in large quantities for use in medical research.
科学研究应用
5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride has been studied extensively for its potential applications in medical research. One of the most promising applications is in the treatment of ischemic conditions, such as myocardial infarction and stroke. By increasing the oxygen-carrying capacity of red blood cells, 5-isopropyl-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione hydrochloride could help to improve oxygen delivery to tissues that are deprived of oxygen due to ischemia.
属性
IUPAC Name |
1-phenyl-5-propan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S.ClH/c1-8(2)10-11(16)14-13(18)15(12(10)17)9-6-4-3-5-7-9;/h3-8,10H,1-2H3,(H,14,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZTWTHKMMVVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(=S)N(C1=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-5-propan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4959662.png)
![ethyl 6a-(3-nitrophenyl)-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4959663.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4959666.png)
![7-(3-chloro-4-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4959669.png)

![2-(3,4-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959692.png)

![1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine](/img/structure/B4959708.png)
![methyl 4-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]benzoate](/img/structure/B4959711.png)
![methyl 4-{3-methoxy-4-[(2-thienylcarbonyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4959717.png)
![11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4959741.png)

![2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4959757.png)
![2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B4959762.png)